molecular formula C28H32N2O4 B1226999 N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester

N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester

Cat. No. B1226999
M. Wt: 460.6 g/mol
InChI Key: SRNJFFZNRXKBLI-PFCXFHTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester is a carboxylic ester. It derives from a benzyl alcohol.

Scientific Research Applications

Enantioselective Synthesis

  • The compound plays a significant role in the enantioselective preparation of dihydropyrimidones, important for the development of chiral compounds in medicinal chemistry (Goss et al., 2009).

Asymmetric Syntheses

  • It has been used in asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids by diastereoselective cyclopropanation of highly functionalized monochiral olefines, highlighting its importance in producing enantiomerically pure compounds (Alcaraz et al., 1994).

Advanced Drug Synthesis

  • The compound is instrumental in the enantiospecific preparation of various pharmaceuticals, such as PD 145942 and PD 154075, which are drug candidates for the treatment of anxiety and emesis (Ekhato & Huang, 1997).

Chiral Synthon Preparation

  • It has been used in the preparation of chiral synthons for HIV protease inhibitors, demonstrating its significance in developing antiviral drugs (Patel et al., 1997).

Muscarinic Receptor Antagonist

  • The compound serves as a bifunctional muscarinic receptor antagonist and β2-Adrenoceptor agonist (MABA), indicating its potential in treating respiratory conditions (Steinfeld et al., 2011).

Mycolic Acid Biosynthesis Inhibition

  • It has been used in synthesizing cyclopropane fatty acids, which act as inhibitors of mycolic acid biosynthesis, crucial for developing treatments against mycobacterial infections (Hartmann et al., 1994).

properties

Product Name

N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

benzyl N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methylfuran-2-yl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamate

InChI

InChI=1S/C28H32N2O4/c1-19-14-15-23(34-19)17-29-26(31)20(2)24-16-28(24,3)25(22-12-8-5-9-13-22)30-27(32)33-18-21-10-6-4-7-11-21/h4-15,20,24-25H,16-18H2,1-3H3,(H,29,31)(H,30,32)/t20-,24-,25-,28+/m1/s1

InChI Key

SRNJFFZNRXKBLI-PFCXFHTISA-N

Isomeric SMILES

CC1=CC=C(O1)CNC(=O)[C@H](C)[C@H]2C[C@]2(C)[C@@H](C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C(C)C2CC2(C)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester
Reactant of Route 2
Reactant of Route 2
N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester
Reactant of Route 4
Reactant of Route 4
N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester
Reactant of Route 5
Reactant of Route 5
N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester
Reactant of Route 6
Reactant of Route 6
N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester

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